molecular formula C10H10N2O2S2Zn B12438638 1-Hydroxypyridin-1-ium-2-thiolate;ZINC

1-Hydroxypyridin-1-ium-2-thiolate;ZINC

Cat. No.: B12438638
M. Wt: 319.7 g/mol
InChI Key: JVAIRLPQTSEMRF-UHFFFAOYSA-N
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Description

1-Hydroxypyridin-1-ium-2-thiolate;ZINC, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its antimicrobial properties, particularly its effectiveness against fungi and bacteria. This compound is commonly used in various applications, including personal care products, coatings, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxypyridin-1-ium-2-thiolate;ZINC can be synthesized through the reaction of 2-mercaptopyridine N-oxide with zinc salts. The typical reaction involves mixing 2-mercaptopyridine N-oxide with zinc chloride in an aqueous solution, followed by precipitation and purification .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxypyridin-1-ium-2-thiolate;ZINC undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

1-Hydroxypyridin-1-ium-2-thiolate;ZINC has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxypyridin-1-ium-2-thiolate;ZINC involves disrupting membrane transport in microbial cells by blocking the proton pump. This disruption leads to the inhibition of essential cellular processes, ultimately causing cell death. The compound targets various molecular pathways, including those involved in energy production and nutrient transport .

Comparison with Similar Compounds

1-Hydroxypyridin-1-ium-2-thiolate;ZINC is unique compared to other similar compounds due to its high efficacy and broad-spectrum antimicrobial activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C10H10N2O2S2Zn

Molecular Weight

319.7 g/mol

IUPAC Name

1-hydroxypyridin-1-ium-2-thiolate;zinc

InChI

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;

InChI Key

JVAIRLPQTSEMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn]

Origin of Product

United States

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